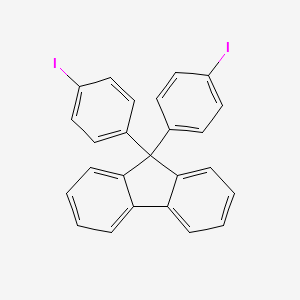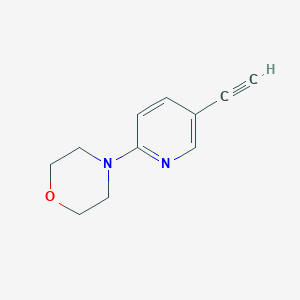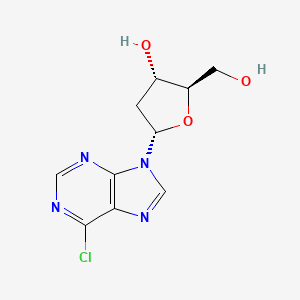
9,9-bis(4-iodophenyl)-9H-fluorene
Übersicht
Beschreibung
“9,9-bis(4-iodophenyl)-9H-fluorene” is a chemical compound that has been used in the synthesis of new aromatic cardo polyamides .
Synthesis Analysis
The compound was prepared in good yield by the sequential diazotization–iodination of 9,9-bis (4-aminophenyl)xanthene with a KI/NaNO2/p-TsOH system in acetonitrile at room temperature .Chemical Reactions Analysis
The compound was used in a carbonylation polymerization reaction with aromatic diamines and carbon monoxide in DMAc. Pd(PPh3)2Cl2 was used as the catalyst in the presence of PPh3 and 1,8-diazabicyclo[5,4,0]-7-undecene (DBU) .Physical And Chemical Properties Analysis
The resulting polyamides from the reaction involving “9,9-bis(4-iodophenyl)-9H-fluorene” were amorphous and readily soluble in organic polar solvents such as NMP, DMF, DMAc, DMSO, and Py. They exhibited good thermal stability with a glass-transition temperature of 241–359 °C, a 10% weight loss temperature of 480–492 °C, and a char yield of 47.8–56.7% at 800 °C in nitrogen .Wissenschaftliche Forschungsanwendungen
Synthesis and Photoluminescent Properties
- Photoluminescent Probes : Novel fluorene compounds, including derivatives of 9,9-bis(4-iodophenyl)-9H-fluorene, show high fluorescence quantum yields, making them useful as fluorescent probes in various applications (Feng, Zhang, Bie, & Chen, 2005).
Material Synthesis and Characterization
- Monomer for High-Performance Polymers : 9,9-bis(4-iodophenyl)-9H-fluorene derivatives have been used as monomers in the synthesis of polymers, contributing to improved thermal stability in materials like epoxy resin and polycarbonate resin (Wang Ji-ping, 2011).
- Polyamide and Polyimide Development : Research on 9,9-bis(4-iodophenyl)-9H-fluorene derivatives has led to the creation of aromatic polyamides and polyimides, notable for their solubility in organic solvents and high thermal stability (Hsiao, Yang, & Lin, 1999).
Advanced Applications in Electronics
- Organic Light-Emitting Diodes (OLEDs) : Fluorene derivatives, including those based on 9,9-bis(4-iodophenyl)-9H-fluorene, have been crucial in developing high-performance OLEDs. These derivatives have contributed to the production of devices with higher efficiency and stability (Ye et al., 2010).
Photophysical Studies
- Fluorescence and Quenching Analysis : Detailed studies on the photophysical processes of fluorene derivatives, including 9,9-bis(4-iodophenyl)-9H-fluorene, have shown their potential in developing light-emitting materials with applications in various technologies (Feng, Chen, & Bai, 2004).
Eigenschaften
IUPAC Name |
9,9-bis(4-iodophenyl)fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16I2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGIDYACTFKFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)I)C5=CC=C(C=C5)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627105 | |
| Record name | 9,9-Bis(4-iodophenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-bis(4-iodophenyl)-9H-fluorene | |
CAS RN |
474115-76-9 | |
| Record name | 9,9-Bis(4-iodophenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















